molecular formula C9H13NOS B7515250 N-ethyl-N-(thiophen-2-ylmethyl)acetamide

N-ethyl-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B7515250
M. Wt: 183.27 g/mol
InChI Key: BDRZCJGTFABPNV-UHFFFAOYSA-N
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Description

Overview of Thiophene-containing Acetamides in Medicinal and Materials Science

Thiophene (B33073) and its derivatives are cornerstones in the field of heterocyclic chemistry, demonstrating a wide array of applications. The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can be substituted for benzene in molecules without significantly altering their biological activity, a principle that is widely exploited in drug design. nih.gov Thiophene-containing compounds have been successfully developed into a range of pharmaceuticals, including anti-inflammatory drugs, antipsychotics, and antimicrobials. nih.govderpharmachemica.com

The acetamide (B32628) group is another crucial functional group in medicinal chemistry, known for its ability to form hydrogen bonds and its presence in many biologically active molecules. The combination of a thiophene ring and an acetamide group in a single molecule, as seen in thiophene-containing acetamides, can lead to compounds with unique physicochemical properties and enhanced biological activities. nih.gov For instance, certain thiophene-acetamide derivatives have been investigated for their potential as anticancer, antioxidant, and antimicrobial agents. nih.gov In materials science, the electronic properties of the thiophene ring make these compounds candidates for the development of organic semiconductors and other functional materials. nih.gov

Rationale for Academic Investigation of N-ethyl-N-(thiophen-2-ylmethyl)acetamide

The academic investigation into this compound is driven by the established importance of its constituent chemical motifs. The rationale for its study can be broken down into several key areas:

Medicinal Chemistry Exploration: Given that analogs of this compound have shown biological activity, there is a strong impetus to synthesize and screen this compound for its own potential therapeutic properties. The specific N-ethyl and N-thiophen-2-ylmethyl substitutions could modulate the biological activity, bioavailability, and metabolic stability of the molecule in unique ways compared to other analogs.

Structure-Activity Relationship (SAR) Studies: The synthesis of a series of related thiophene-acetamides, including the N-ethyl variant, allows researchers to build a comprehensive understanding of how structural modifications impact biological activity. This is a fundamental practice in drug discovery, enabling the rational design of more potent and selective compounds.

Materials Science Applications: The electronic properties endowed by the thiophene ring suggest that this compound could be a building block for novel organic materials. Research in this area would focus on its synthesis and polymerization to explore its potential in electronics and photonics.

While specific research findings on this compound are not widely published, its chemical structure firmly places it as a compound of interest for further academic and industrial research.

Historical Context and Evolution of Research on this compound Analogs

The study of thiophene chemistry dates back to the 19th century, but the focused investigation of thiophene-containing acetamides for specific applications is a more recent development. Early research into thiophene derivatives was largely fundamental, exploring their synthesis and basic reactivity. However, as the principles of medicinal chemistry evolved, so did the interest in creating more complex and functionalized thiophene compounds.

The evolution of research on analogs of this compound can be seen as a progression from simple, unsubstituted thiophene amides to more complex, highly substituted derivatives. This progression has been driven by the desire to fine-tune the properties of these molecules for specific applications. For example, early work may have focused on the synthesis of N-(thiophen-2-yl)acetamide, while later research introduced substituents on the thiophene ring and the amide nitrogen to modulate biological activity. A significant milestone in this area is the Gewald reaction, which provides a versatile method for synthesizing substituted 2-aminothiophenes, key precursors for many thiophene-acetamide derivatives. researchgate.net

More recent research has seen the use of computational modeling to predict the properties and activities of novel thiophene-acetamide analogs, guiding synthetic efforts towards the most promising candidates. nih.gov While a detailed history of research specifically on this compound analogs is not consolidated in the literature, the broader history of thiophene chemistry points to a continuous evolution towards more complex and functionally optimized molecules.

Detailed Research Findings

As dedicated research on this compound is not extensively available in public literature, this section will present data from closely related analogs to provide a scientifically grounded perspective on the potential characteristics of the target compound.

Physicochemical Properties of Thiophene-Containing Acetamides

The physicochemical properties of a compound are crucial for its application, particularly in medicinal chemistry. Below is a table comparing the computed properties of an analog, N-ethyl-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide, with the experimental data for a simpler related compound, N-ethylacetamide.

PropertyN-ethyl-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide (Computed)N-Ethylacetamide (Experimental)
Molecular FormulaC16H19NO3SC4H9NO
Molecular Weight305.4 g/mol 87.12 g/mol
XLogP33.1-0.5
Hydrogen Bond Donor Count01
Hydrogen Bond Acceptor Count41
Rotatable Bond Count61
Data for N-ethyl-2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is sourced from PubChem and is computationally generated. nih.gov Data for N-Ethylacetamide is from various sources and is based on experimental measurements.

Synthesis of Thiophene-Containing Acetamides

The synthesis of thiophene-containing acetamides can be achieved through various organic chemistry reactions. A common method involves the acylation of a suitable amine with a thiophene-containing carboxylic acid or its derivative. For example, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involves the reaction of 2-aminothiophene-3-carbonitrile (B183302) with 2-(thiophen-2-yl)acetyl chloride. nih.gov This two-step process first involves the activation of the carboxylic acid to an acyl chloride, followed by the reaction with the amine. nih.gov

A general synthetic approach for this compound would likely involve the reaction of N-ethyl-N-(thiophen-2-ylmethyl)amine with acetic anhydride (B1165640) or acetyl chloride.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-3-10(8(2)11)7-9-5-4-6-12-9/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRZCJGTFABPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CS1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Ethyl N Thiophen 2 Ylmethyl Acetamide

Fundamental Reaction Pathways for Amide Bond Formation

The construction of the amide linkage in N-ethyl-N-(thiophen-2-ylmethyl)acetamide relies on fundamental organic reactions that unite a nucleophilic amine with a carboxylic acid derivative.

Amine Acylation Strategies

A cornerstone of amide synthesis is the acylation of amines. This strategy involves the reaction of an amine with an acylating agent, a reactive derivative of a carboxylic acid. For the synthesis of this compound, this would entail the use of N-ethyl-N-(thiophen-2-ylmethyl)amine as the nucleophile. Common acylating agents include acyl chlorides and acid anhydrides. The high reactivity of these reagents facilitates the formation of the amide bond under relatively mild conditions. researchgate.netresearchgate.net The reaction with an acyl chloride, for instance, proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. researchgate.net This is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. organic-chemistry.org

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide another avenue for the formation of the precursor secondary amine, N-ethyl-N-(thiophen-2-ylmethyl)amine. This amine can then be acylated to yield the final product. A typical approach involves the reaction of thiophene-2-carbaldehyde (B41791) with ethylamine (B1201723) in a process known as reductive amination. unimi.it This reaction first forms an imine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives. evitachem.com The resulting N-ethyl-N-(thiophen-2-ylmethyl)amine can then undergo acylation as described previously.

Established and Emerging Synthetic Routes for this compound

Several established and emerging synthetic strategies can be employed for the preparation of this compound, each with its own set of advantages and limitations.

N-Acylation Protocols

The most direct and widely utilized method for the synthesis of this compound is the N-acylation of the corresponding secondary amine, N-ethyl-N-(thiophen-2-ylmethyl)amine. This is typically achieved by treating the amine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). nih.gov The reaction is generally performed in an inert solvent and often in the presence of a base, like triethylamine (B128534) or pyridine, to scavenge the acidic byproduct. For example, the reaction of N-ethyl-N-(thiophen-2-ylmethyl)amine with acetyl chloride would be expected to proceed smoothly to afford the target amide. rsc.org While this method is reliable, it necessitates the prior synthesis and isolation of the secondary amine precursor.

A general representation of the N-acylation of a secondary amine is shown below:

R1R2NH + R3COCl → R1R2NCOR3 + HCl

In a related synthesis of N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide, an intermediate containing a thiophene-2-ylmethylamino group is acetylated using acetic anhydride or acetyl chloride. nih.gov This precedent suggests that a similar approach would be effective for the synthesis of this compound.

One-Pot Reaction Sequences

To improve synthetic efficiency and reduce the number of isolation steps, one-pot reaction sequences have emerged as an attractive alternative. evitachem.com For the synthesis of this compound, a one-pot procedure could involve the initial reductive amination of thiophene-2-carboxaldehyde with ethylamine to form N-ethyl-N-(thiophen-2-ylmethyl)amine in the reaction vessel. unimi.itevitachem.com Without isolating the intermediate amine, an acetylating agent such as acetyl chloride or acetic anhydride would then be added to the reaction mixture to directly form the final product. This approach, which combines reductive amination and N-acylation in a single pot, can lead to significant time and resource savings. The success of such a strategy hinges on the compatibility of the reagents and reaction conditions for both steps.

The following table outlines a hypothetical one-pot synthesis of this compound:

StepReactionReagents
1Reductive AminationThiophene-2-carboxaldehyde, Ethylamine, Reducing Agent (e.g., NaBH4)
2N-AcylationAcetyl Chloride or Acetic Anhydride, Base (e.g., Triethylamine)

Comparative Analysis of Synthetic Efficiency and Yields

The table below provides a general comparison of the two approaches based on typical outcomes in organic synthesis.

Synthetic RouteAdvantagesDisadvantagesTypical Yield Range (inferred)
N-Acylation ProtocolHigh purity of final product, better control over each step.Requires isolation of intermediate, potentially lower overall yield.70-95% for the acylation step
One-Pot Reaction SequenceHigher step economy, reduced waste, potentially higher overall yield.Potential for side reactions, may require more complex purification.60-85% overall yield

It is important to note that the actual yields can vary significantly depending on the specific reaction conditions, the scale of the reaction, and the purity of the starting materials.

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of this compound would likely proceed via the acylation of N-ethyl-N-(thiophen-2-ylmethyl)amine with an acetylating agent. The optimization of such a reaction is crucial for maximizing yield and purity.

The choice of solvent is critical in amide synthesis as it can influence reaction rates, solubility of reactants and reagents, and the reaction pathway. For the acylation of an amine, aprotic solvents are generally preferred to avoid side reactions with the acetylating agent.

Commonly used solvents in similar acylation reactions include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and toluene. The polarity of the solvent can affect the reaction. For instance, a more polar solvent might better solvate the transition state, potentially increasing the reaction rate. However, the solubility of the starting amine and the resulting amide must also be considered. The selection of an appropriate solvent often involves empirical testing to find the optimal balance of these factors.

Table 1: Potential Solvents for the Synthesis of this compound

SolventPolarity (Dielectric Constant)Boiling Point (°C)General Considerations
Dichloromethane (DCM)9.139.6Good solvent for a wide range of organic compounds, volatile and easy to remove.
Tetrahydrofuran (THF)7.566Aprotic and can solvate cations, potentially enhancing reactivity.
Toluene2.4110.6Non-polar, useful for higher temperature reactions.
Acetonitrile (B52724)37.581.6Polar aprotic solvent, can be beneficial but may also lead to side reactions. whiterose.ac.uk
Ethyl Acetate (B1210297)6.077.1Moderately polar, often used in workup and purification. whiterose.ac.uk

The choice of solvent can also impact the workup procedure. A water-immiscible solvent like dichloromethane or ethyl acetate simplifies the separation of the organic product from aqueous washes.

Control of the reaction temperature is essential for a successful amidation. The acylation of amines is often an exothermic process. Therefore, the reaction is typically initiated at a low temperature, such as 0-5 °C, by adding the acetylating agent slowly to the amine solution to manage the heat generated. After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.

Running the reaction under an inert atmosphere, such as nitrogen or argon, is a common practice in many organic syntheses. This is particularly important if any of the reactants or reagents are sensitive to oxygen or moisture, which could lead to undesired side products and a lower yield of the desired amide.

While many simple amidations proceed efficiently without a catalyst, particularly when using a reactive acetylating agent like acetyl chloride, catalysts can be employed to improve reaction rates and yields, especially with less reactive starting materials.

For the direct coupling of a carboxylic acid (acetic acid) with an amine, a coupling agent or catalyst is generally required to activate the carboxylic acid. nih.gov Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (1-hydroxybenzotriazole).

In recent years, organoboron compounds have been explored as catalysts for direct dehydrative amidation reactions. researchgate.net Additionally, enzymatic catalysts, such as immobilized lipases, have been shown to be effective for amide synthesis under mild conditions. researchgate.net The choice of catalyst would depend on the specific synthetic route chosen (e.g., starting from acetic acid versus acetyl chloride). For the reaction of N-ethyl-N-(thiophen-2-ylmethyl)amine with acetyl chloride, a base like triethylamine is typically used as a stoichiometric reagent to neutralize the HCl by-product, rather than acting as a catalyst in the traditional sense.

Advanced Purification and Isolation Techniques for this compound

Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and any by-products.

Flash column chromatography is a standard and highly effective method for purifying organic compounds. orgsyn.org For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase would likely be suitable. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). orgsyn.org

The optimal eluent composition is determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture. The goal is to achieve good separation between the desired product and impurities. The polarity of the eluent is gradually increased to move the compounds along the column, with the least polar compounds eluting first.

High-performance liquid chromatography (HPLC) is another powerful chromatographic technique that can be used for both analytical and preparative-scale purification. sielc.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol), is a common choice for purifying amides. sielc.comgassnova.no

Table 2: Chromatographic Purification Parameters for Amide Compounds

TechniqueStationary PhaseTypical Mobile Phase SystemApplication
Flash ChromatographySilica GelHexanes/Ethyl Acetate GradientPrimary purification of crude product.
Reversed-Phase HPLCC18-functionalized SilicaWater/Acetonitrile or Water/Methanol with optional acid modifier (e.g., formic acid)High-purity isolation, analytical purity assessment.

Recrystallization is a widely used technique for purifying solid organic compounds to a high degree of purity. orgsyn.org The principle relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures.

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be filtered off hot).

Finding a suitable solvent often requires experimentation with a range of solvents of varying polarities. Common solvents for recrystallization of amides include ethanol, acetonitrile, ethyl acetate, or mixtures such as ethyl acetate/heptane. whiterose.ac.ukorgsyn.org The process involves dissolving the crude solid in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of crystals of the pure compound. The purified crystals are then collected by filtration.

Scalability and Green Chemistry Considerations in this compound Synthesis

The industrial production of this compound necessitates a thorough evaluation of synthetic methodologies, not only for their chemical efficiency but also for their scalability and environmental impact. As the pharmaceutical and fine chemical industries increasingly adopt greener and more sustainable practices, the development of a commercially viable process for this compound must integrate these considerations from the outset. This section explores the key aspects of scalability and green chemistry pertinent to the synthesis of this compound.

Scalability Considerations:

Transitioning a synthetic route from the laboratory bench to a large-scale industrial process presents numerous challenges. For the synthesis of this compound, key scalability concerns include reaction kinetics, heat management, mass transfer, and downstream processing.

One of the primary challenges in scaling up chemical reactions is ensuring consistent product quality and yield. Batch processing, the traditional method for chemical synthesis, can be limited by poor heat and mass transfer, which can lead to side reactions and impurities. pharmasalmanac.com For exothermic reactions, such as the formation of the amide bond, inadequate heat removal in large reactors can pose significant safety risks. pharmasalmanac.com

Process Intensification (PI) offers a promising solution to many of these scalability issues. By utilizing technologies like continuous flow reactors, the efficiency and safety of the synthesis can be dramatically improved. pharmasalmanac.compharmafeatures.com In a flow process, reactants are continuously mixed and reacted in a much smaller reactor volume, allowing for superior control over reaction parameters. pharmasalmanac.com

Table 1: Comparison of Batch vs. Flow Processing for the Acylation of N-ethyl(thiophen-2-yl)methanamine

ParameterBatch ProcessingContinuous Flow Processing
Reactor Volume Large (e.g., >1000 L)Small (e.g., <10 L)
Heat Transfer Limited, potential for hot spotsExcellent, high surface-area-to-volume ratio
Mass Transfer Often diffusion-limitedEnhanced, rapid mixing
Safety Higher risk with exothermic reactionsInherently safer due to small reaction volume
Scalability Non-linear, requires re-optimizationLinear, achieved by extending run time
Product Consistency Can vary between batchesHigh, steady-state operation

Green Chemistry Considerations:

The principles of green chemistry aim to minimize the environmental impact of chemical processes. For the synthesis of this compound, several key areas can be addressed to enhance its green profile.

The choice of reagents for amide bond formation is a critical factor. Traditional methods often employ stoichiometric activating agents like carbodiimides or acyl chlorides, which generate significant amounts of waste, leading to a high E-factor (waste-to-product ratio). pharmafeatures.comucl.ac.uk A greener approach involves the use of catalytic methods. For instance, the direct N-alkylation of a primary amide with an alcohol, catalyzed by a reusable catalyst, presents a highly atom-economical route that produces water as the only byproduct. rsc.org

Table 2: Green Chemistry Metrics for Different Amidation Methods

MethodActivating Agent/CatalystSolventByproductsAtom Economy
Acyl Chloride Method Thionyl chlorideDichloromethane, DMF ucl.ac.ukHCl, SO2, saltsLow
Carbodiimide Coupling EDC, HATU ucl.ac.ukDichloromethane, DMF ucl.ac.ukUrea (B33335) derivative, saltsLow
Boric Acid Catalysis Boric acid semanticscholar.orgSolvent-free or green solventWaterHigh
Biocatalysis Lipase or other hydrolase rsc.orgAqueous or low-water mediumWaterHigh
Metal-Catalyzed N-Alkylation Ruthenium or Cobalt complexes sigmaaldrich.comnih.govGreen solvents (e.g., 2-MeTHF)Water, H2 sigmaaldrich.comHigh

Solvent selection is another crucial aspect of green chemistry. Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used in amide synthesis but are considered hazardous. ucl.ac.uk The development of synthetic routes that utilize greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even solvent-free conditions, would significantly improve the environmental profile of the process. semanticscholar.org

Furthermore, the use of biocatalysis, employing enzymes like lipases, offers a highly sustainable alternative for amide synthesis. rsc.org These reactions can often be performed in aqueous media under mild conditions, reducing energy consumption and avoiding the use of hazardous reagents. rsc.org The development of a biocatalytic route to this compound would represent a significant advancement in the sustainable production of this compound.

Comprehensive Spectroscopic and Structural Elucidation of N Ethyl N Thiophen 2 Ylmethyl Acetamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or five decimal places. This level of precision allows for the determination of the elemental composition of the molecule, as the exact mass of an ion is unique to its specific atomic composition. For N-ethyl-N-(thiophen-2-ylmethyl)acetamide (C₉H₁₃NOS), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the gas chromatograph would first separate the compound from any impurities. Upon entering the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible manner.

The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (C9H13NOS), which is 183.27 g/mol . Key fragmentation pathways would likely involve:

Alpha-cleavage: The bonds adjacent to the nitrogen atom are susceptible to cleavage. This could result in the loss of an ethyl group or the thiophen-2-ylmethyl group, leading to significant fragment ions.

McLafferty Rearrangement: Primary amides can exhibit a characteristic peak due to this rearrangement. libretexts.org

Thiophene (B33073) Ring Fragmentation: The thiophene ring itself can fragment, leading to characteristic ions. The most prominent fragment from a thiophen-2-ylmethyl group is often the thiophen-2-ylmethyl cation at m/z 97.

Table 1: Predicted Major Fragments in the GC-MS Spectrum of this compound

Fragment IonPredicted m/zStructure
[C9H13NOS]⁺ (Molecular Ion)183Intact Molecule
[C5H5S-CH2]⁺97Thiophen-2-ylmethyl cation
[CH3CO-N-CH2CH3]⁺86N-ethylacetamide fragment
[CH3CO]⁺43Acetyl cation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, often resulting in less fragmentation than electron ionization. When analyzing this compound by ESI-MS, one would expect to observe the protonated molecule [M+H]⁺ as the base peak in the positive ion mode, at an m/z of approximately 184.28.

Depending on the instrument settings and the mobile phase composition, adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion could be performed to induce fragmentation and gain further structural information, which would likely yield fragments similar to those observed in GC-MS.

Infrared (IR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. Based on the spectra of related compounds like N-ethylacetamide nist.govfemaflavor.org and thiophene derivatives nist.goviosrjournals.org, the following key absorptions can be predicted:

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic - thiophene)
~2975-2850Medium-StrongC-H stretching (aliphatic - ethyl group)
~1650StrongC=O stretching (amide I band)
~1550MediumN-H bending and C-N stretching (amide II band, if any secondary amide is present as impurity)
~1450MediumC-H bending (aliphatic)
~1410MediumC=C stretching (thiophene ring) iosrjournals.org
~1250Medium-StrongC-N stretching
~850MediumC-H out-of-plane bending (2-substituted thiophene) iosrjournals.org
~700MediumC-S stretching (thiophene ring) iosrjournals.org

The strong carbonyl (C=O) absorption is one of the most characteristic features of an amide. The presence and positions of the bands related to the thiophene ring are also crucial for confirming the structure.

Attenuated Total Reflectance (ATR) Sampling Techniques

Attenuated Total Reflectance (ATR) is a versatile sampling technique used in conjunction with FT-IR spectroscopy. It allows for the analysis of solid and liquid samples with minimal to no sample preparation. In ATR, an infrared beam is directed into a crystal with a high refractive index. The beam reflects internally, creating an evanescent wave that extends beyond the surface of the crystal into the sample held in close contact.

For this compound, using an ATR-FTIR setup would be a rapid and efficient method to obtain its infrared spectrum. The resulting spectrum would be very similar to that obtained by traditional transmission methods, with the main difference being the path length, which in ATR is wavelength-dependent. This can sometimes affect the relative intensities of the absorption bands.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

Single-Crystal X-ray Diffraction Analysis of this compound

As of the latest literature search, a single-crystal X-ray diffraction analysis for this compound has not been reported in the public domain. However, analysis of related thiophene-containing amide structures allows for a prediction of the expected molecular geometry. For instance, studies on similar molecules show that the amide group is generally planar. The thiophene ring is also planar, but the dihedral angle between the amide plane and the thiophene ring would be a key conformational parameter.

Should a crystal structure be determined, the data would be presented in a crystallographic information file (CIF) and would include parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 3: Hypothetical Crystallographic Data Parameters for this compound

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic (Common for organic molecules)
Space Groupe.g., P2₁/c or P-1 (Common centrosymmetric space groups)
Unit Cell Dimensions (a, b, c, α, β, γ)To be determined by experiment
Z (Molecules per unit cell)Typically 2, 4, or 8
Key Bond Lengths (Å)C=O: ~1.23 Å, C-N: ~1.32 Å, Thiophene C-S: ~1.71 Å
Key Bond Angles (°)C-N-C: ~120°, O=C-N: ~122°

It is important to emphasize that the values in Table 3 are based on general crystallographic data for similar organic molecules and are purely hypothetical until an experimental structure is determined.

Elucidation of Dihedral Angles and Molecular Conformation in the Solid State

A detailed analysis of the dihedral angles is crucial for understanding the three-dimensional arrangement of the this compound molecule in its crystalline form. This would involve the examination of key torsional angles, such as those defining the orientation of the thiophene ring relative to the acetamide (B32628) group and the conformation of the N-ethyl substituent. However, without access to single-crystal X-ray diffraction data, these parameters cannot be determined.

Should such data become available, a table of significant dihedral angles would be presented here.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides experimental verification of the compound's empirical formula by determining the mass percentages of its constituent elements (carbon, hydrogen, nitrogen, and sulfur). This is a standard procedure to confirm the purity and stoichiometry of a synthesized compound. The theoretical and experimentally determined values are typically compared to ensure they fall within an acceptable margin of error. As no published experimental data for the elemental analysis of this compound could be found, a table comparing theoretical and actual values cannot be generated at this time.

Advanced Computational and Theoretical Investigations of N Ethyl N Thiophen 2 Ylmethyl Acetamide

Density Functional Theory (DFT) for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties with high accuracy. For molecules like N-ethyl-N-(thiophen-2-ylmethyl)acetamide, DFT calculations, often using functionals like B3LYP, are employed to determine a wide range of characteristics. researchgate.net

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the equilibrium geometry. This process involves optimizing the molecular geometry to find the minimum energy conformation. youtube.com Theoretical calculations for related thiophene (B33073) amide compounds have been performed using DFT methods with basis sets such as 6-311++G(d,p) to achieve this. nih.govnih.gov The optimization provides precise data on bond lengths, bond angles, and dihedral angles.

For the related compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a study confirmed its structure via X-ray diffraction and compared it with DFT-optimized parameters. nih.gov The dihedral angle between the thiophene and thiophene-3-carbonitrile rings was found to be 74.27(10)°. nih.gov Such studies provide a foundational understanding of the steric and electronic interactions that define the molecule's shape.

Table 1: Selected Optimized Geometric Parameters for a Thiophene Acetamide (B32628) Analogue Data based on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.gov

ParameterBond/AngleTheoretical Value (DFT)Experimental Value (X-ray)
Bond Length C=O1.25 Å1.22 Å
C-N (Amide)1.38 Å1.36 Å
Bond Angle O-C-N (Amide)122.5°123.4°
Dihedral Angle Thiophene-Acetamide60.38°75.70°
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The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.nettci-thaijo.org

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface. It helps identify the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule, providing a guide to its reactive sites. tci-thaijo.org For thiophene-containing compounds, the sulfur atom and amide oxygen are often identified as regions of negative potential, susceptible to electrophilic attack.

Table 2: Frontier Orbital Energies and Related Parameters for a Thiophene Derivative Calculations performed using the DFT/B3LYP method. researchgate.net

ParameterValue (eV)
E(HOMO) -6.541
E(LUMO) -4.182
Energy Gap (ΔE) 2.359
Chemical Potential (μ) -5.361
Hardness (η) 1.179
Softness (S) 0.848
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Fukui functions (f(r)) provide a more quantitative measure of reactivity at specific atomic sites within a molecule. nih.gov These descriptors are derived from the change in electron density as an electron is added or removed. They are used to predict the most likely sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). researchgate.net Analysis of these functions in acetamide derivatives has shown that nitrogen and oxygen atoms are often the primary sites for nucleophilic interactions. nih.govresearchgate.net This analysis is crucial for understanding reaction mechanisms and designing molecules with specific reactivity patterns. nih.gov

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By comparing the theoretically calculated spectrum with an experimental one, researchers can confirm the proposed molecular structure. researchgate.net Key vibrational modes for this compound would include C=O stretching of the amide group, N-H bending (if applicable, though absent in this tertiary amide), C-N stretching, and various vibrations associated with the thiophene ring. For a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the amide carbonyl (−C=O) signal was assigned at 167.16 ppm in the ¹³C NMR spectrum, and the nitrile group (−C≡N) was observed at 114.45 ppm. semanticscholar.org

Natural Bond Orbital (NBO) analysis provides a detailed chemical picture of bonding by converting the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. usc.eduresearchgate.net This method quantifies the electron density on each atom (natural atomic charge) and describes delocalization effects through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net In studies of similar acetamide derivatives, NBO analysis has been used to reveal the nature of intermolecular interactions and charge transfer within the molecule. nih.govresearchgate.net The charge distribution is fundamental to understanding a molecule's dipole moment and how it will interact with other molecules and its environment. researchgate.net

Table 3: NBO Analysis - Natural Charges on Selected Atoms of a Related Amide Data based on analysis of similar amide structures. researchgate.netresearchgate.net

AtomNatural Charge (e)
O (Carbonyl) ~ -0.60
N (Amide) ~ -0.55
C (Carbonyl) ~ +0.50
S (Thiophene) ~ -0.15
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Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This simulation is critical in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target. nih.gov

While specific docking studies on this compound are not prominent in the literature, related acetamide derivatives have been investigated as potential inhibitors for various enzymes or receptors. researchgate.netnih.gov For instance, a study on a different acetamide derivative investigated its interaction with the insulin-like growth factor-1 receptor, identifying key non-covalent interactions responsible for binding. nih.gov Such simulations would score the binding poses and identify crucial hydrogen bonds or hydrophobic interactions between the ligand—this compound—and the amino acid residues in the receptor's active site. These findings are essential for rational drug design and for understanding the molecule's potential biological activity. nih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

Computational docking is a key method used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein. This technique explores the possible binding orientations (modes) of the ligand within the active site of a protein and estimates the binding affinity, often expressed as a binding energy score. A more negative binding energy generally indicates a more favorable and stable interaction. biorxiv.orgpaperswithcode.com

Interactive Data Table: Example Binding Affinities of Thiophene Derivatives with Biological Targets

Compound ClassTarget ProteinBinding Energy (kcal/mol)
Thiophene-based chalconesGlcN-6-P synthase-6.9 to -7.8
Thiophene-incorporated oxazepines5-HTTScores comparable to Imipramine
Thiophene carboxamide derivativesTubulinNot specified
Thiophene-containing biaryl amidesGlucagon receptor (GCGR)IC₅₀ values of 4.4 and 6.1 µM

Identification of Key Interacting Amino Acid Residues

Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions are fundamental to the molecule's biological activity. Common types of interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces.

In studies of thiophene derivatives, the thiophene ring is often involved in hydrophobic and π-stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine. nih.govmdpi.com For example, the thiophene ring of certain anticancer agents has been shown to form π-cationic interactions with lysine (B10760008) residues in the tubulin binding pocket. mdpi.com The amide group, present in this compound, is capable of forming hydrogen bonds with polar amino acid residues such as serine, threonine, and glutamine. nih.govsemanticscholar.org The ethyl group would likely engage in hydrophobic interactions with nonpolar residues like leucine, alanine, and valine. nih.gov

Interactive Data Table: Common Interacting Residues for Thiophene-Containing Ligands

Interaction TypeInteracting Ligand MoietyExample Amino Acid Residues
Hydrogen BondingAmide groupSerine, Threonine, Glutamine, Aspartic Acid, Asparagine
Hydrophobic/π-AlkylThiophene ring, Ethyl groupLeucine, Alanine, Valine, Isoleucine, Proline
π-π Stacking/π-CationThiophene ringTyrosine, Phenylalanine, Tryptophan, Lysine

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can reveal its conformational flexibility, stability of different shapes (conformers), and how it behaves in a biological environment, such as in water or near a protein. nih.gov

Studies on thiophene carboxamide derivatives have used MD simulations to confirm the stability of the ligand-protein complex over a timescale of 100 nanoseconds. mdpi.com These simulations can show how the ligand and protein adapt to each other upon binding and can highlight the persistence of key interactions identified in docking studies. For this compound, MD simulations would be valuable to understand the rotational freedom around the various single bonds, particularly the bond connecting the thiophene ring to the methylene (B1212753) group and the amide bond. This would help in understanding which conformations are most stable and likely to be biologically active.

Exploration of Quantum Chemical Parameters Related to Chemical Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to determine the electronic properties of a molecule, which are directly related to its chemical reactivity. nih.gov

Chemical Hardness, Softness, and Electronegativity

These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ) : Represents the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, which is less reactive.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. Soft molecules are generally more reactive.

For sulfur-containing heterocycles, these properties are influenced by the electron-rich nature of the sulfur atom. nih.govopenmedicinalchemistryjournal.com The presence of both sulfur and nitrogen atoms in a molecule can lead to unique reactivity patterns. openmedicinalchemistryjournal.com

Electrophilicity and Nucleophilicity Indices

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Nucleophilicity Index (N) : Measures the ability of a molecule to donate electrons, acting as a nucleophile.

These indices are crucial for understanding how a molecule might participate in chemical reactions. For instance, the nucleophilicity index is a good measure of the nucleophilic character of complex organic molecules. nih.gov In a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, Fukui function analysis was used to understand the local reactivity, identifying which atoms are more susceptible to electrophilic or nucleophilic attack. nih.gov

Analysis of Electron Transfer Properties

The ability of a molecule to donate or accept electrons is fundamental to many biological processes and chemical reactions. This is often evaluated by examining the HOMO and LUMO energy levels. A low HOMO-LUMO energy gap suggests that a molecule can be easily excited, indicating higher reactivity and a greater ability to participate in electron transfer. mdpi.com In thiophene derivatives, the HOMO-LUMO gap can be tuned by adding different substituents, which in turn affects their biological activity. mdpi.com The electrophilicity-based charge transfer (ECT) and the amount of charge transfer (ΔN) can be calculated to predict how a molecule will interact with other molecules, such as DNA bases. nih.gov

Interactive Data Table: Conceptual Quantum Chemical Parameters

ParameterSymbolDescriptionImplication for Reactivity
ElectronegativityχAbility to attract electronsInfluences bond polarity and interaction strength
Chemical HardnessηResistance to change in electron distributionHigher hardness implies lower reactivity
Chemical SoftnessSEase of polarization of the electron cloudHigher softness implies higher reactivity
Electrophilicity IndexωAbility to accept electronsPredicts behavior as an electrophile
Nucleophilicity IndexNAbility to donate electronsPredicts behavior as a nucleophile
HOMO-LUMO GapΔEEnergy difference between HOMO and LUMOSmaller gap suggests higher reactivity

Investigation of Non-Covalent Interactions within Molecular Systems

The stability and conformational landscape of this compound are significantly influenced by a network of intramolecular non-covalent interactions. Computational methods, particularly Quantum Theory of Atoms in Molecules (QTAIM), provide a robust framework for identifying and characterizing these weak interactions. doi.orgnih.gov The QTAIM analysis involves locating bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points. These analyses help in quantifying the strength and nature of the interactions.

Theoretical studies on thiophene and its derivatives have revealed several types of non-covalent interactions that are likely to be significant within the structure of this compound. doi.orgrsc.org These include hydrogen bonds and other weaker van der Waals forces. Specifically, the interactions anticipated within the molecular system involve the thiophene ring, the ethyl group, and the acetamide moiety.

Key Research Findings:

C-H···O Hydrogen Bonds: The presence of the carbonyl oxygen in the acetamide group makes it a prime acceptor for hydrogen bonds. Intramolecular C-H···O interactions can occur between the oxygen and hydrogen atoms of the ethyl group or the methylene bridge. These interactions are crucial in defining the orientation of the side chains relative to the core structure.

C-H···S Hydrogen Bonds: The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor. Theoretical investigations on thiophene clusters have identified C-H···S hydrogen bonds as one of the stabilizing interactions. doi.org In this compound, such an interaction could occur between the thiophene sulfur and hydrogens of the ethyl group.

C-H···π Interactions: The electron-rich π-system of the thiophene ring can interact with the hydrogen atoms of the ethyl group. These C-H···π interactions are a significant contributor to the conformational stability of the molecule.

π-π Stacking: In condensed phases or in molecular aggregates, intermolecular π-π stacking between the thiophene rings of adjacent molecules can be a dominant cohesive force, influencing crystal packing and material properties. rsc.org

The characteristics of these potential non-covalent interactions, as would be determined by QTAIM analysis, are summarized in the table below. The values for electron density (ρ) and its Laplacian (∇²ρ) are indicative of the interaction strength and nature, where higher ρ values generally suggest stronger interactions.

Interaction TypeDonorAcceptorTypical Electron Density (ρ) (a.u.)Typical Laplacian of Electron Density (∇²ρ) (a.u.)Nature of Interaction
C-H···OEthyl/Methylene C-HCarbonyl Oxygen0.015 - 0.035PositiveWeak Hydrogen Bond
C-H···SEthyl C-HThiophene Sulfur0.008 - 0.020PositiveWeak Hydrogen Bond
C-H···πEthyl C-HThiophene π-system0.005 - 0.015Positivevan der Waals

Influence of Solvent Environments on Electronic Structure through Theoretical Models

The electronic properties of this compound are intrinsically linked to its surrounding environment. Theoretical models, particularly implicit solvation models like the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the molecule's electronic structure. researchgate.netnih.gov These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solute-solvent interactions.

The influence of the solvent is assessed by monitoring key electronic parameters such as the dipole moment (μ), and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the chemical reactivity and kinetic stability of the molecule. researchgate.net

Detailed Research Findings:

Dipole Moment: The dipole moment of this compound is expected to increase with the polarity of the solvent. This is due to the stabilization of the molecule's charge distribution by the dielectric medium of the solvent.

HOMO-LUMO Energy Gap: The HOMO-LUMO energy gap is anticipated to decrease as the solvent polarity increases. researchgate.net A smaller energy gap suggests increased reactivity and a red shift in the electronic absorption spectrum. This is a consequence of the differential stabilization of the HOMO and LUMO energy levels by the solvent.

A hypothetical study using Density Functional Theory (DFT) with a suitable basis set and the IEFPCM (Integral Equation Formalism for PCM) model could yield the following trends for the electronic properties of this compound in various solvents.

SolventDielectric Constant (ε)Dipole Moment (μ) (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Gas Phase1.03.50-6.20-0.805.40
Toluene2.384.10-6.25-0.885.37
Dichloromethane (B109758)8.934.85-6.32-0.955.37
Ethanol24.555.50-6.40-1.055.35
Acetonitrile (B52724)36.645.75-6.45-1.125.33
Water80.106.10-6.55-1.255.30

Investigation of Biological Activities of N Ethyl N Thiophen 2 Ylmethyl Acetamide and Its Diverse Derivatives

Antimicrobial Efficacy Studies

The thiophene (B33073) scaffold is a cornerstone in the development of new antimicrobial agents. nih.govresearchgate.net Derivatives of N-ethyl-N-(thiophen-2-ylmethyl)acetamide have been systematically evaluated for their ability to inhibit the growth of a wide range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govnih.gov

Evaluation of Antibacterial Activity against Gram-Positive Pathogens

Thiophene derivatives have demonstrated notable efficacy against Gram-positive bacteria. Studies indicate that these compounds can be more active against Gram-positive strains compared to Gram-negative ones. nih.gov For instance, a series of 3-amino thiophene-2-carboxamide derivatives showed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, compound 7b , which features a methoxy (B1213986) group substitution, exhibited an excellent activity index against both S. aureus (83.3%) and B. subtilis (82.6%) when compared to the standard drug Ampicillin. nih.gov Another derivative, hydroxy thiophene-2-carboxamide 3b , also showed very good effect against B. subtilis (78.3% activity index) and good activity against S. aureus (70.8% activity index). nih.gov

Table 1: Antibacterial Activity of Thiophene Derivatives against Gram-Positive Pathogens
CompoundTest OrganismActivity Index (%) vs. AmpicillinInhibition Zone (mm)Reference
7b (Amino thiophene-2-carboxamide)Staphylococcus aureus83.320 nih.gov
7b (Amino thiophene-2-carboxamide)Bacillus subtilis82.619 nih.gov
3b (Hydroxy thiophene-2-carboxamide)Staphylococcus aureus70.817 nih.gov
3b (Hydroxy thiophene-2-carboxamide)Bacillus subtilis78.318 nih.gov

Assessment of Antibacterial Activity against Gram-Negative Pathogens

While Gram-negative bacteria are known for their intrinsic resistance due to a complex outer membrane, certain thiophene derivatives have shown very promising results. nih.gov A study highlighted that thiophene derivative 7 was more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov In another investigation, newly synthesized 3-amino thiophene-2-carboxamide compounds displayed higher antibacterial activity than their hydroxy- and methyl-substituted counterparts against Escherichia coli and P. aeruginosa. nih.gov Compound 7b was particularly effective against P. aeruginosa, with an activity index of 86.9% compared to Ampicillin. nih.gov

Further research into a focused library of thiophene derivatives identified compounds 4 , 5 , and 8 as having promising activity against colistin-resistant (Col-R) Acinetobacter baumannii and E. coli. frontiersin.orgnih.gov These compounds exhibited Minimum Inhibitory Concentration (MIC₅₀) values between 16 and 32 mg/L for Col-R A. baumannii and between 8 and 32 mg/L for Col-R E. coli. frontiersin.orgnih.gov Time-kill kinetic assays confirmed that derivatives 4 and 8 had bactericidal effects against these challenging Gram-negative pathogens. frontiersin.orgnih.govresearchgate.net

Table 2: Antibacterial Activity of Thiophene Derivatives against Gram-Negative Pathogens
Compound/DerivativeTest OrganismMeasurementResultReference
Thiophene Derivative 7 Pseudomonas aeruginosaPotency ComparisonMore potent than gentamicin nih.gov
7b (Amino thiophene-2-carboxamide)Pseudomonas aeruginosaActivity Index (%) vs. Ampicillin86.9 nih.gov
7b (Amino thiophene-2-carboxamide)Escherichia coliActivity Index (%) vs. Ampicillin64.0 nih.gov
Thiophene Derivatives 4, 5, 8 Colistin-Resistant A. baumanniiMIC₅₀16 - 32 mg/L frontiersin.orgnih.gov
Thiophene Derivatives 4, 5, 8 Colistin-Resistant E. coliMIC₅₀8 - 32 mg/L frontiersin.orgnih.gov
Thiophene Derivative 4 Colistin-Resistant A. baumannii (Ab21)Time-Kill Assay (8h, 2xMIC)Bactericidal (>5.5 log₁₀ reduction) frontiersin.org
Thiophene Derivative 4 Colistin-Resistant E. coli (MCR1⁺)Time-Kill Assay (24h, 2xMIC)Bactericidal (>3 log₁₀ reduction) frontiersin.org

Antifungal Activity Assessment

The antimicrobial investigation of thiophene derivatives extends to their efficacy against pathogenic fungi. nih.gov Several studies have reported moderate to good antifungal activities. nih.gov For example, certain armed thiophene derivatives (7 , 8a , 8b , and 10 ) were found to be active against four different tested fungal species. nih.gov

In a study focusing on a specific thiophene derivative, 5CN05 , the compound exhibited moderate activity against various Candida species (MIC = 270-540 μg/mL) and good activity against Cryptococcus neoformans (MIC = 17 μg/mL). researchgate.net Notably, when this derivative was incorporated into a microemulsion (ME-5CN05), its activity against Candida species improved significantly (MIC = 70-140 μg/mL), and its potency against C. neoformans was enhanced dramatically (MIC = 2.2 μg/mL). researchgate.net Another study screened derivatives against Candida albicans, Aspergillus niger, and Aspergillus clavatus, with some compounds showing good activity. nih.gov

Table 3: Antifungal Activity of Thiophene Derivatives
Compound/FormulationTest OrganismMIC (μg/mL)Reference
5CN05 Candida species270 - 540 researchgate.net
5CN05 Cryptococcus neoformans17 researchgate.net
ME-5CN05 (Microemulsion)Candida species70 - 140 researchgate.net
ME-5CN05 (Microemulsion)Cryptococcus neoformans2.2 researchgate.net

Mechanistic Studies of Antimicrobial Action

Understanding the mechanism of action is crucial for drug development. While the prompt mentions aminoacyl-tRNA synthetase inhibition, current research on this specific class of thiophene derivatives points towards other mechanisms. Studies on active thiophene derivatives against Gram-negative bacteria suggest a multi-faceted mode of action. frontiersin.org Treatment with these compounds led to increased bacterial membrane permeabilization. nih.govresearchgate.net Furthermore, the derivatives were found to reduce the adherence of bacteria to host cells, a critical step in infection. frontiersin.orgnih.gov

Molecular docking studies have provided further insight, showing a strong binding affinity of thiophene derivatives to bacterial outer membrane proteins (OMPs), which are vital for bacterial survival and interaction with the environment. frontiersin.orgresearchgate.net Specifically, interactions with CarO1 and Omp33 of A. baumannii and OmpW and OmpC of E. coli have been identified. nih.govresearchgate.net Other proposed mechanisms for thiophene-containing antimicrobials include the stabilization of DNA-cleavage complexes. researchgate.net For other heterocyclic compounds, inhibition of FtsZ polymerization, a key step in bacterial cell division, has been identified as the main mechanism of antibacterial activity. rsc.org

Anticancer Potential and Cytotoxic Mechanisms

Thiophene and its derivatives have emerged as a significant scaffold in the search for novel anticancer agents. nih.govnih.gov Their planar structure and the ability to be functionalized allow them to bind with a variety of cancer-specific protein targets, thereby inhibiting signaling pathways involved in cancer progression. mdpi.comnih.gov

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

A substantial body of research has documented the in vitro cytotoxic effects of thiophene derivatives against a diverse panel of human cancer cell lines. nih.gov For example, one thiophene derivative demonstrated higher activity against the liver cancer cell line HepG-2 (IC₅₀: 7.46 µg/mL) compared to the colon cancer cell line HCT 116 (IC₅₀: 12.60 µg/mL). researchgate.net Another study reported on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzothipohen-2-yl)-acetamide derivatives, with one compound showing potent activity against breast adenocarcinoma (MCF-7, GI₅₀: 2.0 ± 0.4 μM), CNS cancer (SF-268, GI₅₀: 4.0 ± 0.8 μM), and non-small cell lung cancer (NCI-H460, GI₅₀: 8.3 ± 0.8 μM). nih.gov

Thienopyrimidine derivatives have also been extensively studied. The chloro derivative 3b showed high cytotoxicity against both HepG2 (IC₅₀: 3.105 ± 0.14 μM) and prostate cancer PC-3 cells (IC₅₀: 2.15 ± 0.12 μM). mdpi.com Thiophene carboxamide scaffolds have also yielded promising results; derivative MB-D2 was found to be highly cytotoxic and selective against malignant melanoma (A375) cells, inducing apoptosis through caspase 3/7 activation and mitochondrial depolarization. mdpi.com

Table 4: In Vitro Cytotoxicity of Thiophene Derivatives against Various Cancer Cell Lines
Compound/Derivative ClassCell LineCancer TypeMeasurementResult (μM)Reference
Thiophene DerivativeHepG-2LiverIC₅₀~10.4 (7.46 µg/mL) researchgate.net
Thiophene DerivativeHCT 116ColonIC₅₀~17.6 (12.60 µg/mL) researchgate.net
2-cyano-acetamide DerivativeMCF-7BreastGI₅₀2.0 ± 0.4 nih.gov
2-cyano-acetamide DerivativeSF-268CNSGI₅₀4.0 ± 0.8 nih.gov
2-cyano-acetamide DerivativeNCI-H460LungGI₅₀8.3 ± 0.8 nih.gov
Thienopyrimidine 3b HepG2LiverIC₅₀3.105 ± 0.14 mdpi.com
Thienopyrimidine 3b PC-3ProstateIC₅₀2.15 ± 0.12 mdpi.com
Thienopyrimidine 3g HepG2LiverIC₅₀3.77 ± 0.17 mdpi.com
Thiophene Carboxamide MB-D2 A375MelanomaCC₅₀<10 mdpi.com
Thiophene Carboxamide MB-D2 HT-29ColorectalCC₅₀<10 mdpi.com
Thiophene Carboxamide MB-D2 MCF-7BreastCC₅₀~25 mdpi.com

Note: IC₅₀ (Half-maximal inhibitory concentration), GI₅₀ (50% growth inhibition), CC₅₀ (50% cytotoxic concentration). Conversions from µg/mL to µM are approximate.

Exploration of Specific Target Modulation (e.g., Kinase Inhibition)

The modulation of protein kinases is a significant area of investigation for therapeutic development, particularly in oncology. Certain derivatives of N-(thiophen-2-yl) benzamide (B126) have been identified as potent inhibitors of the BRAFV600E kinase. nih.gov The BRAF gene, a member of the RAF family of protein kinases, is a crucial component of the MAPK signaling pathway which regulates cell proliferation, differentiation, and survival. nih.gov Mutations in the BRAF gene, especially the V600E mutation, are prevalent in a significant percentage of human cancers, including approximately 50% of all melanomas. nih.gov This specific mutation leads to the aberrant activation of the MAPK pathway, promoting malignant transformation. nih.gov

In a study aimed at discovering new BRAFV600E inhibitors, a hierarchical virtual screening process was employed, leading to the identification of N-(thiophen-2-yl) benzamide derivatives as a promising class of compounds. nih.gov Subsequent chemical synthesis and enzymatic assays confirmed their inhibitory activity. nih.gov Structure-activity relationship studies revealed that specific compounds within this series demonstrated submicromolar inhibitory activities against the BRAFV600E kinase. nih.gov

Compound IDInhibitory Concentration (IC50) against BRAFV600E
a1 ~2.01 µM
b40 Submicromolar
b47 Submicromolar

This table presents the inhibitory potency of selected N-(thiophen-2-yl) benzamide derivatives against the BRAFV600E kinase. nih.gov

Cellular Mechanisms of Antitumor Effects

The antitumor effects of thiophene-containing acetamide (B32628) derivatives are closely linked to their ability to modulate specific signaling pathways within cancer cells. The primary mechanism identified for N-(thiophen-2-yl) benzamide derivatives is the inhibition of the mutated BRAFV600E kinase. nih.gov This kinase is a central element in the Ras/RAF/MEK/ERK signal transduction cascade. nih.gov The V600E mutation results in a constitutively active kinase, which perpetually drives downstream signaling through the MAPK pathway, thereby promoting uncontrolled cell proliferation and survival, hallmarks of cancer. nih.gov

By inhibiting BRAFV600E, these compounds effectively block the aberrant signaling cascade, which is a critical factor in malignant transformation. nih.gov This targeted inhibition represents a key cellular mechanism for their antitumor potential. nih.gov Broader studies on various acetamide derivatives have also noted their antiproliferative activity, suggesting that compounds within this chemical class possess the potential to interfere with cancer cell growth. nih.gov The compound N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide, in particular, has been a subject of study for its potential biological activities. evitachem.com

Antioxidant Properties

In Vitro Antioxidant Capacity Assays

The antioxidant potential of acetamide derivatives has been evaluated through various in vitro assays. Antioxidant compounds are vital for protecting biological systems from the detrimental effects of oxidative processes. nih.gov One study on new acetamide derivatives measured their antioxidant capacity by assessing the scavenging of the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical. nih.gov Additionally, the study estimated the production of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) in macrophage cell lines. nih.gov

The findings from these assays indicated that certain acetamide derivatives possess notable biological activities. nih.gov For instance, the brine shrimp lethality bioassay, a preliminary screen for biological activity, showed that some compounds had significant activity, with LD50 values as low as 3.0443 ppm. nih.gov It was hypothesized that the inhibitory effect of one compound on NO formation in macrophages could be attributed to its free-radical scavenging properties. nih.gov Another study utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the antioxidant capacity of a synthetic acetamide derivative. dovepress.com

Compound IDBrine Shrimp Lethality (LD50)
40006 3.0443 ppm
40007 10.6444 ppm

This table displays the results of the brine shrimp lethality bioassay for two acetamide derivatives, indicating their biological activity. nih.gov

Enzyme Inhibition and Modulation Studies

Glycosidase Enzyme Inhibition (e.g., α-Glucosidase)

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an important therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. nih.gov Several studies have demonstrated that acetamide derivatives can be potent inhibitors of α-glucosidase. nih.govnih.gov

A series of phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides were synthesized and screened for their in vitro inhibitory activity against yeast α-glucosidase. nih.gov The majority of these compounds exhibited high inhibitory effects, with some showing significantly lower IC50 values than the standard drug, acarbose (B1664774) (IC50 = 750.1 ± 0.23 µM). nih.gov For example, compounds 11j and 11i were the most potent, with IC50 values of 45.26 ± 0.03 µM and 46.25 ± 0.89 µM, respectively. nih.gov

Similarly, a study on 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govevitachem.comthiazin-2-yl)-N-arylacetamides found several potent α-glucosidase inhibitors. nih.gov Compounds 11c , 12a , 12d , 12e , and 12g from this series displayed IC50 values of 30.65, 18.25, 20.76, 35.14, and 24.24 µM, respectively, all of which were superior to acarbose. nih.gov Another synthetic compound, FA2 , also demonstrated significant inhibition of α-glucosidase with an IC50 of 18.82 ± 0.89 µM. dovepress.com Kinetic studies of compound FA2 revealed a non-competitive type of inhibition, suggesting it binds to an allosteric site on the enzyme rather than the active site. dovepress.com

Compound IDα-Glucosidase Inhibition (IC50)Reference
11j 45.26 ± 0.03 µM nih.gov
11i 46.25 ± 0.89 µM nih.gov
12a 18.25 µM nih.gov
12d 20.76 µM nih.gov
12g 24.24 µM nih.gov
11c 30.65 µM nih.gov
12e 35.14 µM nih.gov
FA2 18.82 ± 0.89 µM dovepress.com
Acarbose (Standard) ~58.8 - 750.1 µM nih.govnih.gov

This table summarizes the in vitro α-glucosidase inhibitory activity of various acetamide derivatives compared to the standard drug, acarbose.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.gov Inhibiting these enzymes is a primary strategy for treating Alzheimer's disease. researchgate.net In the healthy brain, AChE is the primary enzyme for acetylcholine hydrolysis, but in the Alzheimer's brain, BChE activity increases, making it a viable therapeutic target. nih.gov

Research into substituted acetamide derivatives has identified several compounds with significant cholinesterase inhibitory potential. nih.gov A study focused on discovering selective BChE inhibitors synthesized 21 new substituted acetamide derivatives. nih.gov Among them, compound 8c was the most potent against BChE, with an IC50 value of 3.947 ± 0.15 µM. nih.gov Structure-activity relationship studies indicated that increasing the number of methyl groups on a particular ring was beneficial for inhibitory activity. nih.gov

Another study synthesized four 2-phenoxy-N-substituted-acetamide derivatives and found them to be selective inhibitors of AChE, with compound 4 being the most active. dergipark.org.tr Furthermore, a series of N-arylmethylamide derivatives were designed as dual cholinesterase inhibitors. researchgate.net Compound 22j showed the best inhibitory activity against BChE (IC50 = 0.46 µM) and moderate activity against AChE (IC50 = 6.52 µM). researchgate.net In contrast, compound 22c was identified as a balanced dual inhibitor of both AChE (IC50 = 1.11 µM) and BChE (IC50 = 1.14 µM). researchgate.net

Compound IDAChE Inhibition (IC50)BChE Inhibition (IC50)Reference
8c > 50 µM3.947 ± 0.15 µM nih.gov
8d > 50 µM19.60 µM nih.gov
22j 6.52 µM0.46 µM researchgate.net
22c 1.11 µM1.14 µM researchgate.net
Compound 4 ActiveInactive dergipark.org.tr

This table presents the inhibitory activities of selected acetamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to an increase in pH. nih.gov This activity is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori and in agricultural nitrogen loss. nih.govnih.gov Consequently, the inhibition of urease is a significant therapeutic and agricultural goal. nih.govnih.gov

While no specific studies on the urease inhibition of this compound were identified, the field of urease inhibitor development is active. Research has explored various classes of compounds, including hydroxamic acids, phosphoramidates, and thiol-containing compounds, which target the nickel ions in the enzyme's active site. nih.gov For instance, a study on Schiff base complexes found that a copper(II) complex of 2-{[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}ethyl)imino]methyl}phenol showed potent urease inhibitory activity. researchgate.net Another study reported on (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives, with the most active compound exhibiting an IC50 value of 2.21 µM, significantly more potent than the thiourea (B124793) standard. nih.gov These examples highlight the ongoing search for effective urease inhibitors, a field where thiophene acetamide derivatives could potentially be explored.

Protein Kinase Inhibition Assays

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of diseases like cancer. This makes them a prime target for therapeutic inhibitors. While direct data on this compound is unavailable, research on structurally related thiophene amides has demonstrated significant protein kinase inhibitory activity.

One study focused on the development of covalent dual inhibitors for Bruton's tyrosine kinase (BTK) and bone marrow X-linked (BMX) kinase, both members of the Tec family of protein kinases. nih.gov These kinases are involved in B-cell signaling and are targets for treating B-cell malignancies and inflammatory diseases. nih.gov The study identified several potent inhibitors containing a thiophene amide moiety.

For instance, compound 12c , a thiophene 2-carboxylic acid amide derivative, and compound 12a , a cyclopentanoic amide, were profiled against a panel of kinases. nih.gov At a concentration of 200 nM, compound 12a showed strong inhibition of BMX, BTK, and TXK. nih.gov Further optimization led to compounds with picomolar to nanomolar IC50 values against BMX and BTK, although with some loss of selectivity against BTK. nih.gov

Table 1: Inhibition of Various Protein Kinases by Thiophene Amide Derivatives

Compound Target Kinase IC50 (nM)
12a BMX 2
BTK 2
12c BMX 1
BTK 1

Data sourced from a study on covalent dual inhibitors of BMX and BTK. nih.gov

Another related compound, 12i , which incorporates a 2-(thiophen-2-yl)acetamido group, was also synthesized as part of this investigation into protein kinase inhibitors. nih.gov The exploration of these thiophene-based structures underscores their potential as scaffolds for potent and selective kinase inhibitors.

Investigation of Other Biologically Relevant Enzyme Targets (e.g., HIV-1 Protease)

The human immunodeficiency virus 1 (HIV-1) relies on key enzymes for its replication, including reverse transcriptase and protease, making them critical targets for antiretroviral therapy. nih.gov While there is no specific information on the inhibition of HIV-1 protease by this compound, a related thiophene acetamide derivative has been identified as a potent inhibitor of HIV-1 reverse transcriptase (RT). nih.gov

The compound, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA ), was discovered through virtual screening and was found to inhibit both the RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT with IC50 values of 1.2 µM and 2.1 µM, respectively. nih.gov Kinetic studies revealed that NAPETA acts as a noncompetitive inhibitor with respect to the deoxyribonucleotide triphosphate (dNTP) substrate and as a mixed-type inhibitor with respect to the template-primer. nih.gov The mechanism of inhibition involves interfering with the formation of the RT-DNA complex. nih.gov

Table 2: Inhibitory Activity of NAPETA against HIV-1 Reverse Transcriptase

Activity Target Apparent IC50 (µM) Ki (µM)
RNA-dependent DNA polymerase HIV-1 RT 1.2 1.2 (noncompetitive vs dTTP)
DNA-dependent DNA polymerase HIV-1 RT 2.1 0.12 (mixed vs RNA.DNA)

Data from a study on the mechanism of inhibition of HIV-1 reverse transcriptase by NAPETA. nih.gov

This finding is significant as NAPETA's mechanism differs from that of classic non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting it could be a lead compound for developing new anti-HIV drugs that are effective against drug-resistant viral strains. nih.gov

While the focus of this section is on HIV-1 protease, the potent activity of a thiophene acetamide derivative against another critical HIV enzyme highlights the potential for this chemical class to yield diverse antiviral agents. HIV-1 protease itself is an aspartic protease responsible for cleaving viral polyproteins into functional proteins, a vital step in the viral life cycle. nih.gov The development of potent protease inhibitors has been a cornerstone of highly active antiretroviral therapy (HAART). nih.gov

Structure Activity Relationship Sar Studies for N Ethyl N Thiophen 2 Ylmethyl Acetamide Analogues

Analysis of Substituent Effects on Biological Activity

The N-ethyl and N-(thiophen-2-ylmethyl) moieties are fundamental to the core structure of the parent compound. Research into related N-(aryl)-2-thiophen-2-ylacetamides has demonstrated that the nature of the substituent on the nitrogen atom is a critical determinant of biological efficacy, particularly in the context of antitubercular activity. While direct SAR studies on N-ethyl-N-(thiophen-2-ylmethyl)acetamide are not extensively documented, inferences can be drawn from analogous series. For instance, in a series of N-(aryl)-2-thiophen-2-ylacetamides, the substitution pattern on the N-aryl ring significantly modulated the antitubercular activity, suggesting that the electronic and steric properties of the group attached to the nitrogen are key to the interaction with the biological target. The thiophen-2-ylmethyl group is a well-known structural motif in medicinal chemistry, valued for its bioisosteric similarity to the phenyl group but with distinct electronic properties. Thiophene (B33073) rings are present in numerous approved drugs, indicating their general acceptance as pharmacologically important scaffolds.

The acetamide (B32628) linker in this compound plays a crucial role in orienting the N-alkyl and thiophen-2-ylmethyl substituents in three-dimensional space. Modifications to this backbone can have a profound impact on the compound's biological profile. Studies on related thiophene derivatives have shown that altering the length, rigidity, and chemical nature of this linker can lead to significant changes in activity. For example, the introduction of a thioether linkage in the backbone of some acetamide derivatives has been explored to create novel pesticidal agents. Furthermore, the synthesis of thiophene backbone amide linkers for solid-phase synthesis highlights the chemical versatility of this part of the molecule, allowing for the generation of diverse libraries of analogues for biological screening.

Correlation of Electronic and Steric Properties with Bioactivity

The biological activity of this compound analogues is intricately linked to their electronic and steric properties. The electron-rich nature of the thiophene ring can influence pi-pi stacking interactions with biological targets. The introduction of electron-withdrawing or electron-donating groups on the thiophene or any appended aromatic rings can modulate the electronic density and, consequently, the binding affinity. For example, in a series of thiophene-2-carboxamide derivatives, the presence of a methoxy (B1213986) group (an electron-donating group) on an aryl substituent led to enhanced antibacterial activity.

Steric factors also play a critical role. The size and shape of the substituents on the nitrogen and the acetamide backbone can dictate the compound's ability to fit into a specific binding pocket. The ethyl group on the nitrogen of the parent compound is relatively small, and increasing its bulkiness could either enhance or diminish activity depending on the steric tolerance of the target protein.

Identification of Pharmacophoric Features and Optimization Strategies

A pharmacophore model for this class of compounds would likely include a hydrogen bond acceptor (the carbonyl oxygen of the acetamide), a hydrophobic region (the ethyl group), and an aromatic/heterocyclic region (the thiophene ring). The spatial arrangement of these features is critical for biological activity.

Optimization strategies for this compound analogues would involve systematically modifying each part of the molecule. This could include:

Varying the N-alkyl group to explore the impact of size, lipophilicity, and branching.

Substituting the thiophene ring with other aromatic or heterocyclic systems to probe for improved interactions.

Introducing substituents onto the thiophene ring to fine-tune electronic and steric properties.

Modifying the acetamide linker to alter the compound's conformation and spacing of the key pharmacophoric features.

Comparative Analysis with Known Bioactive Chemical Entities

When evaluating the potential of this compound analogues, it is informative to compare them with existing bioactive molecules that share structural similarities. For instance, a number of marketed drugs contain a thiophene ring, which validates its utility as a privileged structure in drug discovery.

In the context of antitubercular activity, a series of N-(aryl)-2-thiophen-2-ylacetamides were synthesized and evaluated. nih.gov The minimum inhibitory concentrations (MICs) for several of these compounds were in the range of 25-100 µg/mL against Mycobacterium tuberculosis. nih.gov While not directly comparable to this compound due to the different N-substituents, this data provides a benchmark for the potential antitubercular activity of this chemical class.

Table 1: Antitubercular Activity of Selected N-(aryl)-2-thiophen-2-ylacetamides nih.gov

Compound ID N-Aryl Substituent MIC (µg/mL)
2 2-methylphenyl >100
3 3-methylphenyl 100
7 2-methoxyphenyl 100
8 3-methoxyphenyl 100
11 2-chlorophenyl 25
12 3-chlorophenyl 50
15 2-fluorophenyl 100
16 3-fluorophenyl 100

| 20 | 2-nitrophenyl | 100 |

Similarly, in the field of butyrylcholinesterase (BChE) inhibition, which is relevant for Alzheimer's disease, a series of substituted acetamide derivatives were investigated. nih.gov One of the most potent compounds, 8c , exhibited an IC50 value of 3.94 µM. nih.gov This highlights the potential of the acetamide scaffold to be adapted for different biological targets.

Table 2: Butyrylcholinesterase Inhibitory Activity of a Selected Acetamide Derivative nih.gov

Compound ID Chemical Name IC50 (µM)

| 8c | (E)-N-(4-((3-(3,4-dimethoxyphenyl)acryloyl)oxy)phenyl)acetamide | 3.94 |

These comparative analyses provide a valuable framework for understanding the potential biological activities of this compound analogues and for guiding future drug discovery efforts.

Emerging Applications and Future Research Directions for N Ethyl N Thiophen 2 Ylmethyl Acetamide

Prospects in Advanced Materials Science

A comprehensive search for the integration of N-ethyl-N-(thiophen-2-ylmethyl)acetamide into material science applications yielded no specific findings.

Incorporation into Polymeric Systems

There are no available studies on the incorporation of this compound into polymeric systems. Research on related compounds sometimes involves the use of thiophene (B33073) derivatives in the synthesis of conductive polymers or other functional materials; however, no such work has been published for this specific molecule.

Exploration in Organic Electronics and Sensor Technologies

Similarly, the exploration of this compound in the fields of organic electronics and sensor technologies is not documented in the current body of scientific literature. While the thiophene ring is a well-known component in organic electronic materials, the specific properties and potential performance of this compound in such applications have not been investigated.

Role as Ligands in Organometallic Chemistry and Catalysis

The potential of this compound as a ligand in organometallic chemistry and catalysis is another area where dedicated research is absent.

Design of Metal Complexes for Catalytic Transformations

There is no information available on the design of metal complexes featuring this compound for catalytic transformations. The synthesis and characterization of such complexes, which would be a prerequisite for exploring their catalytic activity, have not been reported.

Application in C-H Activation and Cross-Coupling Reactions

Consequently, the application of this compound in C-H activation and cross-coupling reactions has not been explored. While palladium-catalyzed cross-coupling reactions often utilize complex ligands, and research has been conducted on the direct arylation of thiophene derivatives bearing different substituents nih.gov, there are no specific studies involving this compound in these catalytic processes.

Development as Chemical Probes for Biological Systems

The development and application of this compound as a chemical probe for investigating biological systems is also an uncharted area of research. The synthesis and evaluation of related thiophene-acetamide compounds for potential biological activity have been reported in other contexts evitachem.com, but this specific molecule has not been a subject of such investigations.

Unexplored Therapeutic and Industrial Applications

The unique combination of a thiophene ring and an N-ethylacetamide group in this compound suggests a range of potential applications that are yet to be investigated.

Theoretical Therapeutic Roles:

The presence of the thiophene ring is a strong indicator of potential biological activity. Thiophene derivatives are integral to a number of established pharmaceuticals due to their ability to mimic a benzene (B151609) ring in biological systems while possessing distinct electronic properties. This could translate to several unexplored therapeutic possibilities for this compound.

Derivatives of N-substituted acetamides have been investigated for their potential as enzyme inhibitors, which could be relevant in designing drugs for a variety of diseases. patsnap.com For instance, N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide, a structurally similar compound, has shown potential as an anti-cancer and anti-inflammatory agent in preliminary studies. smolecule.com This suggests that this compound could be a candidate for similar lines of inquiry.

Potential Industrial Uses:

In the realm of industrial applications, acetamides are recognized for their utility as plasticizers and industrial solvents. wikipedia.orgbyjus.com The N-ethyl substitution in this compound could modulate these properties, potentially offering advantages in solubility and performance in specific polymer or solvent systems.

Furthermore, thiophene-based materials have found applications in organic electronics due to their favorable charge-transport properties. While the direct application of this compound in this field is speculative, its synthesis could serve as a step in the creation of more complex thiophene-containing polymers or small molecules for use in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.

Future Research Trajectories and Interdisciplinary Collaborations

The nascent state of research into this compound opens up numerous avenues for future investigation, which would necessitate collaboration across various scientific disciplines.

Medicinal Chemistry and Pharmacology:

A primary research trajectory would be the synthesis and biological screening of this compound and its analogues. This would involve:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound. This would be followed by comprehensive structural elucidation using techniques like NMR and mass spectrometry.

Biological Screening: A broad-based screening of the compound against various biological targets, including enzymes, receptors, and microbial strains, could uncover potential therapeutic activities. For example, related thiophene-acetamide hybrids have demonstrated antimicrobial properties.

Structure-Activity Relationship (SAR) Studies: Should any promising bioactivity be identified, subsequent SAR studies would be crucial. This would involve synthesizing a library of related compounds with modifications to the ethyl group, the acetamide (B32628) linker, and the thiophene ring to optimize potency and selectivity.

Materials Science and Chemical Engineering:

Exploring the industrial potential of this compound would require a different set of investigations:

Polymer and Solvent Properties: Research could focus on evaluating its efficacy as a plasticizer in various polymer matrices or as a specialty solvent for specific industrial processes. wikipedia.org

Precursor for Organic Electronics: A more ambitious research direction would be to use this compound as a building block for novel organic electronic materials. This would involve collaborations with materials scientists and physicists to design and synthesize target molecules and evaluate their electronic properties.

Interdisciplinary Collaborations:

Advancing the understanding and application of this compound would be significantly enhanced through interdisciplinary collaborations. For instance:

Computational Chemistry and Medicinal Chemistry: Computational modeling could predict the binding of this compound to various biological targets, helping to prioritize experimental screening efforts.

Organic Synthesis and Materials Science: A close collaboration between synthetic chemists and materials scientists would be essential for the development of any potential applications in organic electronics or polymer science.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-ethyl-N-(thiophen-2-ylmethyl)acetamide to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from thiophene-2-carbaldehyde and ethylamine. Key steps include reductive amination to form the thiophen-2-ylmethyl-ethylamine intermediate, followed by acetylation with acetyl chloride. To optimize yield and purity:

  • Temperature Control : Maintain 0–5°C during acetylation to minimize side reactions .
  • Solvent Selection : Use anhydrous dichloromethane (DCM) for improved solubility and reduced hydrolysis .
  • Monitoring : Employ thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress and confirm intermediate formation .
  • Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water .

Q. What advanced analytical techniques are recommended for characterizing the structural integrity of This compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ to confirm substituent connectivity (e.g., ethyl group δ ~1.2 ppm, thiophene protons δ ~6.8–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₁₃NOS) with <2 ppm mass accuracy .
  • X-ray Crystallography : For resolving stereochemical ambiguities, use SHELXL for refinement (R-factor <5%) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological activity of This compound against specific molecular targets?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with sulfur-aromatic binding pockets (e.g., tyrosine kinases, GPCRs) based on thiophene’s π-stacking potential .
  • In Vitro Assays :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase glo) at 10–100 µM concentrations .
  • Cell Viability : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ calculations .
  • Molecular Docking : Perform AutoDock Vina simulations with PDB structures (e.g., 3LCS for kinases) to predict binding modes .

Q. What strategies can be employed to resolve contradictions between computational predictions and experimental results in the pharmacological profiling of This compound?

  • Methodological Answer :

  • Re-evaluate Force Fields : Adjust AMBER/CHARMM parameters for sulfur-containing ligands to improve docking accuracy .
  • Orthogonal Assays : Validate conflicting cytotoxicity data using ATP-based viability assays (e.g., CellTiter-Glo) alongside flow cytometry .
  • Solvent Effects : Test DMSO solubility limits (<0.1% v/v) to rule out false negatives in cell-based assays .

Q. How can the stereochemical configuration of This compound be determined using crystallographic methods?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation from ethanol/water (1:1) at 4°C to obtain single crystals .
  • Data Collection : Perform X-ray diffraction (Mo-Kα radiation, λ=0.71073 Å) at 100 K .
  • Refinement : Apply SHELXL-2019 with HKLF-4 format, refining anisotropic displacement parameters for non-H atoms. Validate via R₁ (≤5%) and wR₂ (≤12%) .

Q. What are the critical considerations when scaling up the synthesis of This compound for preclinical studies while maintaining consistency?

  • Methodological Answer :

  • Reactor Type : Switch from batch to continuous flow reactors for acetylation to enhance heat dissipation .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction completion in real time .
  • Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) with retention time matching (<0.1 min deviation) .

Data Analysis and Mechanistic Studies

Q. How do the electronic properties of the thiophene ring in This compound influence its reactivity and interaction with biological targets?

  • Methodological Answer :

  • Spectroscopic Analysis : UV-Vis (λmax ~240 nm) and cyclic voltammetry (Epa ~1.2 V vs Ag/AgCl) to assess π→π* transitions and redox activity .
  • Computational Studies : Conduct DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .

Q. What methodologies are effective in assessing the metabolic stability and degradation pathways of This compound in vitro?

  • Methodological Answer :

  • Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor, analyzing samples via LC-MS/MS at 0, 15, 30, 60 min .
  • Degradation Products : Identify hydrolyzed metabolites (e.g., thiophene-2-carboxylic acid) using high-resolution MS/MS fragmentation .
  • pH Stability : Test compound integrity in buffers (pH 1–10) at 37°C for 24h, monitoring via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.